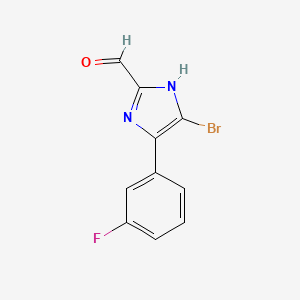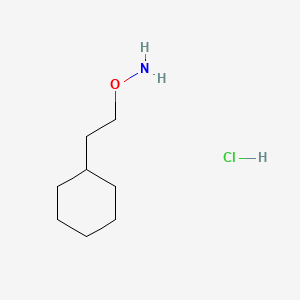
O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is commonly used as a building block in various chemical syntheses due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride typically involves the reaction of hydroxylamine with 2-cyclohexylethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs a coupling process of electrodialysis with oxime hydrolysis reaction. This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack, resulting in high yield and efficient mass transfer .
Chemical Reactions Analysis
Types of Reactions
O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions to form O-substituted hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: O-substituted hydroxylamines.
Scientific Research Applications
O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various substitution reactions. It targets specific molecular pathways, such as the formation of oximes and hydrazones, by reacting with carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine Hydrochloride: Similar in structure but lacks the cyclohexylethyl group.
O-Benzylhydroxylamine Hydrochloride: Contains a benzyl group instead of a cyclohexylethyl group.
O-Methylhydroxylamine Hydrochloride: Contains a methyl group instead of a cyclohexylethyl group.
Uniqueness
O-(2-Cyclohexylethyl)hydroxylamine Hydrochloride is unique due to its cyclohexylethyl group, which imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
O-(2-cyclohexylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H |
InChI Key |
UOXLYJJOMQSUDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
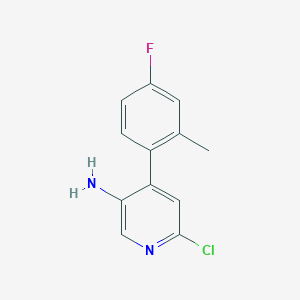
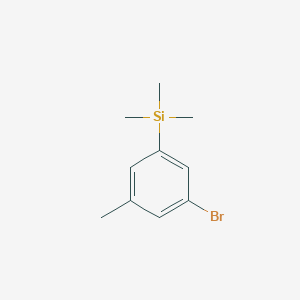
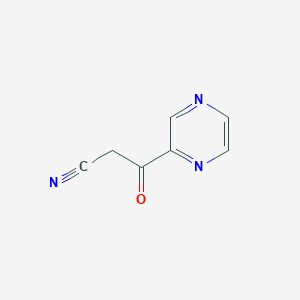
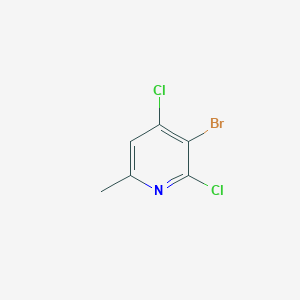
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)

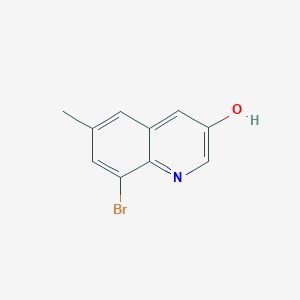
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
